molecular formula C6H9ClN2O2 B12834068 5-(3-Chloropropyl)imidazolidine-2,4-dione

5-(3-Chloropropyl)imidazolidine-2,4-dione

Cat. No.: B12834068
M. Wt: 176.60 g/mol
InChI Key: RMXJVDPOSIDEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloropropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones, more commonly known as hydantoins. The hydantoin core structure and its derivatives are subjects of significant interest in medicinal and organic chemistry due to their diverse biological activities and utility as synthetic intermediates . Compounds featuring the imidazolidine-2,4-dione scaffold have been extensively studied and reported to possess a range of pharmacological properties, including anticonvulsant, antiarrhythmic, and anti-HIV activities . The 3-chloropropyl side chain on the core structure may enhance the molecule's lipophilicity and serves as a reactive handle for further chemical modification, making it a valuable building block for researchers synthesizing more complex molecules, such as functionalized polymers or potential pharmacologically active agents . For instance, hydantoin derivatives can be incorporated into polyurethanes to create biocidal polymeric surface modifiers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

5-(3-chloropropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H9ClN2O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3H2,(H2,8,9,10,11)

InChI Key

RMXJVDPOSIDEQB-UHFFFAOYSA-N

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CCl

Origin of Product

United States

Synthetic Methodologies for 5 3 Chloropropyl Imidazolidine 2,4 Dione and Analogues

Established Approaches for Imidazolidine-2,4-dione Core Formation

Classical methods for constructing the hydantoin (B18101) ring have been well-established for over a century and remain widely used due to their reliability and simplicity. These approaches typically involve the condensation of a carbonyl compound or a related derivative with a source of urea (B33335) or a cyanating agent.

The Bucherer-Bergs reaction, first reported by Bucherer and Bergs, is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgnih.govencyclopedia.pub This one-pot, multicomponent reaction typically involves heating an aldehyde or ketone with potassium cyanide and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. wikipedia.orgnih.govencyclopedia.puborganic-chemistry.org The reaction can also be carried out with cyanohydrins as the starting material. wikipedia.org The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of hydantoins, including those with alkenyl side chains, by using unsaturated aldehydes and ketones as starting materials. semanticscholar.org

The mechanism of the Bucherer-Bergs reaction is understood to proceed through several key steps. Initially, the carbonyl compound reacts with ammonium carbonate to form an imine, which is then attacked by a cyanide ion to produce an aminonitrile. jsynthchem.com This intermediate is then believed to react with carbon dioxide, generated from the ammonium carbonate, to form a carbamate (B1207046) which subsequently cyclizes. An alternative pathway involves the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to give the aminonitrile. alfa-chemistry.com The aminonitrile undergoes intramolecular cyclization after reaction with carbon dioxide to yield an imino-oxazolidinone intermediate, which then rearranges to the more stable hydantoin ring system. wikipedia.orgalfa-chemistry.com

Adaptations to the classical Bucherer-Bergs conditions have been developed to improve yields and reaction conditions. For instance, the use of ultrasonication has been shown to accelerate the reaction, shorten reaction times, and simplify the work-up procedure. wikipedia.org The reaction conditions can be modified to accommodate various substrates, such as the use of co-solvents like propylene (B89431) glycol or acetamide (B32628) for less reactive ketones. nih.gov For the synthesis of 5-monosubstituted hydantoins, such as 5-(3-chloropropyl)imidazolidine-2,4-dione, the corresponding aldehyde, 4-chlorobutanal, would be the logical starting material.

Table 1: Examples of Hydantoins Synthesized via the Bucherer-Bergs Reaction
Starting Carbonyl CompoundProductReference(s)
Acetone5,5-Dimethylhydantoin wikipedia.orgwikipedia.org
Benzophenone5,5-Diphenylhydantoin (Phenytoin) nih.govmdpi.com
4-tert-Butylcyclohexanone4-tert-Butylcyclohexane-1-spiro-5'-hydantoin nih.govmdpi.com
trans-4-Hexenal5-(1-Buten-3-yl)imidazolidine-2,4-dione semanticscholar.org

The Urech synthesis, first described by Friedrich Urech in 1873, provides a direct route to hydantoins from α-amino acids. wikipedia.orgwikipedia.orglookchem.com In this method, an α-amino acid is treated with an alkali metal cyanate (B1221674), typically potassium cyanate, in the presence of an acid. wikipedia.orgchemeurope.com The reaction proceeds through the formation of a hydantoic acid intermediate, which then undergoes acid-catalyzed cyclization to yield the corresponding 5-substituted hydantoin. lookchem.com

This method is particularly well-suited for the synthesis of enantiopure 1,5-substituted hydantoins when starting from chiral amino acids, as the reaction can proceed without significant epimerization under optimized conditions. organic-chemistry.org Recent advancements have utilized hypervalent iodine reagents to facilitate the cyanation step, offering a milder and more efficient alternative to traditional methods. organic-chemistry.org The Urech synthesis is a valuable tool for creating hydantoins with a substitution pattern at the C5 position that corresponds to the side chain of the starting amino acid. For the synthesis of this compound, the corresponding α-amino acid, 2-amino-5-chloropentanoic acid, would be the required starting material.

Table 2: Comparison of Classical Hydantoin Syntheses
Synthetic MethodStarting MaterialsKey FeaturesReference(s)
Bucherer-Bergs ReactionAldehyde/Ketone, Cyanide, Ammonium CarbonateOne-pot, multicomponent, versatile for 5- and 5,5-substitution. wikipedia.orgnih.govencyclopedia.pub
Urech Synthesisα-Amino Acid, Potassium Cyanate, AcidDirect conversion of amino acids to 5-substituted hydantoins. wikipedia.orgwikipedia.orglookchem.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base, such as an amine. wikipedia.orgsigmaaldrich.com This reaction typically results in the formation of an α,β-unsaturated product after a dehydration step. wikipedia.org In the context of hydantoin synthesis, the Knoevenagel condensation is employed to introduce a substituent at the C5 position of a pre-formed hydantoin ring.

The reaction involves the condensation of hydantoin (or a 2-thiohydantoin (B1682308) analogue) with an aldehyde or ketone. researchgate.net The active methylene group at the C5 position of the hydantoin ring is deprotonated by the base, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of water yields a 5-alkylidene or 5-arylidene hydantoin derivative. wikipedia.org These unsaturated intermediates can then be further modified, for example, through reduction of the double bond, to afford C5-substituted hydantoins. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates decarboxylation. wikipedia.org

This two-step approach, involving the initial formation of the hydantoin core followed by a Knoevenagel condensation, provides a strategic alternative to directly constructing the substituted ring. For instance, the synthesis of 5-(arylmethylene)hydantoins is readily achieved by condensing aromatic aldehydes with hydantoin. researchgate.net

Advanced Synthetic Strategies for 5-Substituted Imidazolidine-2,4-diones

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the hydantoin scaffold, often offering greater control over substitution patterns and stereochemistry. These advanced strategies include the use of transition metal catalysis and the design of elegant multi-component reactions.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of hydantoins is no exception. Palladium and copper are among the most utilized metals in these transformations.

Palladium-catalyzed reactions have been developed for the direct synthesis of hydantoins. One such method is the "ureidocarbonylation" of aldehydes with urea derivatives and carbon monoxide, which provides a one-step route to 1,5- and 1,3,5-substituted hydantoins in high yields. nih.gov Palladium(II) trifluoroacetate (B77799) has also been shown to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides, proceeding through a base-promoted enolization of the hydantoin ring. nih.gov More recently, palladium complexes with ylide-functionalized phosphine (B1218219) (YPhos) ligands have enabled the efficient arylation of N-protected hydantoins with readily available aryl chlorides. acs.org

Copper-catalyzed reactions have also been explored for the synthesis of related imidazolidine (B613845) structures. For example, copper catalysts can mediate the reaction of aziridines with imines or isocyanates to produce imidazolidines and imidazolidinones, respectively. frontiersin.orgfigshare.com These methods offer a pathway to diverse 5-membered azaheterocycles and have been applied to the synthesis of hybrid molecules. frontiersin.org While not a direct synthesis of the imidazolidine-2,4-dione ring, these methods highlight the potential of copper catalysis in constructing the core heterocyclic structure.

Table 3: Overview of Transition Metal-Catalyzed Hydantoin Syntheses
Catalyst/MetalReaction TypeSubstratesProductsReference(s)
PalladiumUreidocarbonylationAldehydes, Ureas, Carbon Monoxide1,5- and 1,3,5-Substituted Hydantoins nih.gov
PalladiumC-ArylationN,N-Disubstituted Hydantoins, Aryl Iodides5-Aryl-5-substituted Hydantoins nih.gov
PalladiumN-ArylationN-Protected Hydantoins, Aryl ChloridesN-Aryl Hydantoins acs.org
CopperCyclizationAziridines, Imines/IsocyanatesImidazolidines/Imidazolidinones frontiersin.orgfigshare.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. The Bucherer-Bergs reaction, discussed earlier, is a classic example of an MCR used for hydantoin synthesis. nih.govencyclopedia.pub

The Ugi four-component reaction (U-4CR) is another powerful MCR that has been adapted for the synthesis of hydantoin-containing structures. wikipedia.orgorganic-chemistry.org The classical Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By carefully choosing the starting components and incorporating subsequent cyclization steps, complex hydantoin-fused heterocyclic systems can be assembled. For instance, a sequential Ugi reaction followed by a base-induced ring closure has been used to create hydantoin-fused triazolobenzodiazepines. nih.gov In this approach, the Ugi adduct contains all the necessary functionalities for the subsequent intramolecular cyclization to form the hydantoin ring. nih.gov This strategy allows for the rapid generation of molecular diversity and the construction of complex scaffolds from simple starting materials.

Asymmetric and Enantioselective Syntheses of 5-Monosubstituted Hydantoins

The development of methods for the asymmetric synthesis of 5-monosubstituted hydantoins is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for pharmacological applications. rsc.orgnih.gov Several strategies have been established to control the stereochemistry at the C-5 position.

One prominent method is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. researchgate.netnih.gov This approach involves creating a hydantoin with an exocyclic double bond at the C-5 position, which is then hydrogenated using a chiral catalyst to induce enantioselectivity. For instance, rhodium complexes with chiral phosphine ligands, such as Rh/f-spiroPhos, have been successfully used to hydrogenate 5-alkylidene-2,4-diketoimidazolidines under mild conditions, achieving excellent enantioselectivities (up to 99.9% ee). nih.gov Another early example utilized a Cobalt catalyst with an amine ligand, yielding enantioenriched products. rsc.orgresearchgate.net This strategy is particularly effective for delivering hydantoins with aliphatic substituents at the C-5 position. researchgate.net

A different approach involves the chiral acid-catalyzed condensation of glyoxals and ureas. rsc.org Researchers have demonstrated that chiral phosphoric acids can catalyze this condensation at room temperature, producing 5-monosubstituted hydantoins in high yields and with significant enantioselectivity. rsc.org The proposed mechanism suggests that the enantiodetermining step is the selective protonation of a transient enol intermediate by the chiral acid catalyst. rsc.org While this method has been primarily demonstrated with aryl glyoxals, it presents a novel and direct route to chiral hydantoins from achiral precursors. rsc.org

Synthesis Utilizing Deep Eutectic Solvents

In line with the principles of green chemistry, deep eutectic solvents (DESs) have emerged as sustainable and effective alternatives to conventional organic solvents in chemical synthesis. mdpi.comrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov Their low toxicity, biodegradability, and potential for recyclability make them highly attractive for synthetic applications. scilit.comresearchgate.net

Several studies have reported the successful synthesis of hydantoin and related imidazole (B134444) derivatives using DESs, which can act as both the solvent and the catalyst. scilit.comnih.govresearchgate.net For example, a three-component reaction between an aldehyde, a urea, and a source of cyanide (as in the Strecker-Bucherer-Bergs reaction) can be facilitated in a DES. One reported system uses a mixture of N,N'-dimethyl urea and L-(+)-tartaric acid, where the urea derivative serves as both a reactant and a component of the DES, providing an efficient route to 5-substituted hydantoins. scilit.comnih.gov Another approach for synthesizing related tri-substituted imidazoles employs a DES made from choline (B1196258) chloride and oxalic acid as a recyclable, acidic catalyst for the cyclocondensation of benzil, an aldehyde, and ammonium acetate. researchgate.net The use of DESs simplifies reaction procedures, often allows for easy product isolation, and enhances the environmental friendliness of the synthesis. mdpi.comresearchgate.net

Strategies for Introduction of the 3-Chloropropyl Moiety

The specific incorporation of the 3-chloropropyl group at the C-5 position of the imidazolidine-2,4-dione core is a key step in the synthesis of the target compound. Several distinct retrosynthetic strategies can be envisioned for this purpose.

Direct C5-Alkylation with Halogenated Precursors

A direct and efficient method for synthesizing this compound involves the C5-selective alkylation of a pre-formed hydantoin ring. Phase-transfer catalysis (PTC) has been shown to be a highly effective protocol for this transformation. nih.govnih.gov This method allows for the alkylation of the C-5 position of hydantoin precursors under mild conditions with high yields. nih.gov

In a typical procedure, the hydantoin starting material is treated with a halogenated precursor, such as 1-bromo-3-chloropropane (B140262), in a biphasic system. nih.gov The reaction uses a catalytic amount of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), with a base such as aqueous potassium hydroxide (B78521) in an organic solvent like toluene. The higher reactivity of the bromine atom compared to the chlorine atom in a nucleophilic substitution reaction ensures that the alkylation occurs selectively at the bromine-bearing carbon, leaving the chloro group intact on the propyl chain. This approach is scalable and applicable to a wide array of electrophiles and hydantoin precursors. nih.govnih.gov

MethodStarting MaterialsReagents & ConditionsProductKey Features
Asymmetric Hydrogenation5-(3-chloropropylidene)imidazolidine-2,4-dioneChiral Rh or Co catalyst, H₂Enantiomerically enriched this compoundHigh enantioselectivity for aliphatic substituents. researchgate.netnih.gov
Chiral Acid Catalysis4-chlorobutanal, Glyoxal equivalent, UreaChiral Phosphoric AcidEnantiomerically enriched this compoundDirect synthesis from achiral precursors. rsc.org
Deep Eutectic SolventAldehyde, Urea, Cyanide sourceDES (e.g., Choline Chloride:Urea)This compoundGreen, sustainable method; solvent may also be catalyst. mdpi.comscilit.com
Direct C5-Alkylation (PTC)Imidazolidine-2,4-dione1-bromo-3-chloropropane, TBAB, KOH, TolueneThis compoundHigh yield, scalable, and regioselective. nih.govnih.gov

Post-Synthetic Functionalization via N-Alkylation with Chloropropyl Chains

While the target compound is substituted at the C-5 position, the synthesis of analogues often involves functionalization at the nitrogen atoms of the hydantoin ring. The hydantoin scaffold contains two nitrogen atoms (N-1 and N-3) that can be alkylated. nih.gov The N-3 proton is generally more acidic than the N-1 proton, meaning that alkylation under standard basic conditions typically occurs preferentially at the N-3 position. nih.gov

The synthesis of N-1 or N-3 chloropropyl analogues would involve reacting a pre-existing hydantoin (which could be unsubstituted or substituted at C-5) with a chloropropylating agent like 1-bromo-3-chloropropane in the presence of a base. researchgate.netmdpi.com Achieving regioselective N-1 alkylation is more challenging but can be accomplished using specific conditions, such as employing potassium bases like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF). nih.gov This post-synthetic N-alkylation strategy is a powerful tool for creating diverse libraries of hydantoin derivatives for structure-activity relationship studies. nih.govacs.org

Halogenation and Functional Group Interconversion on 5-(Propyl)imidazolidine-2,4-dione Scaffolds

A third strategy involves modifying a pre-existing alkyl side chain at the C-5 position through Functional Group Interconversion (FGI). youtube.com FGI is a standard retrosynthetic tactic where one functional group is changed into another to facilitate a specific bond formation or to arrive at the final target structure.

In this context, one could envision a synthetic route starting from a precursor such as 5-(3-hydroxypropyl)imidazolidine-2,4-dione. The terminal hydroxyl group of the propyl side chain could then be converted into a chloride. This transformation is a classic FGI and can be achieved using various standard halogenating reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Alternatively, a synthesis could theoretically start from 5-(propyl)imidazolidine-2,4-dione. Subsequent halogenation of the propyl chain could be attempted. However, free-radical halogenation of an unactivated alkyl chain would likely result in a mixture of products with poor regioselectivity, making this a less synthetically desirable approach compared to the conversion of a terminal alcohol.

Chemical Reactivity and Derivatization Pathways of 5 3 Chloropropyl Imidazolidine 2,4 Dione

Reactivity of the Imidazolidine-2,4-dione Core

The hydantoin (B18101) ring is a robust heterocyclic scaffold, but its constituent atoms possess specific reactivity that can be exploited for chemical derivatization.

Nucleophilic Attack on Carbonyl Groups

The imidazolidine-2,4-dione ring contains two carbonyl groups at the C2 and C4 positions. The carbon atoms of these groups are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to nucleophilic attack. libretexts.org This fundamental reactivity is a hallmark of carbonyl-containing compounds. saskoer.calibretexts.orgyoutube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. youtube.com While the hydantoin ring is generally stable, strong nucleophiles under harsh conditions, such as concentrated hydroxide (B78521), can lead to the hydrolysis and opening of the heterocyclic ring. The relative reactivity of the C2 and C4 carbonyls can be influenced by the substitution pattern on the ring. For instance, in many related heterocyclic systems, the carbonyl group adjacent to a single nitrogen (like C4) may show different reactivity compared to the one flanked by two nitrogens (C2). Under typical synthetic conditions for derivatization, however, reactions at the nitrogen atoms or the C5 position are more common and controllable than reactions involving the ring-opening of the carbonyl groups.

Reactions at Nitrogen Atoms (N1 and N3) of the Hydantoin Ring

The hydantoin core possesses two secondary amine nitrogens, at the N1 and N3 positions, which are key sites for derivatization, most commonly through alkylation or arylation. jst.go.jpnih.gov The reactivity of these two nitrogens is not identical, which allows for regioselective functionalization under specific reaction conditions.

Generally, the N3 position is more reactive towards electrophiles than the N1 position. This preference is attributed to two main factors: the N3 proton is more acidic, and the N3 atom is typically more nucleophilic and less sterically hindered than the N1 atom. jst.go.jprsc.orgrsc.org Consequently, when using standard bases like sodium hydride (NaH) in solvents such as N,N-dimethylformamide (DMF), alkylation occurs preferentially at the N3 position. researchgate.net

However, selective alkylation at the N1 position can be achieved by carefully choosing the reaction conditions. Research has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a solvent like tetrahydrofuran (B95107) (THF) can reverse the selectivity and lead to preferential N1 alkylation. jst.go.jpnih.gov This altered regioselectivity is believed to be influenced by the nature of the cation and the solvent, which can affect the conformation and reactivity of the intermediate hydantoin anion. jst.go.jp

The table below summarizes the conditions influencing the site of alkylation on the hydantoin ring.

Table 1: Conditions for Regioselective N-Alkylation of the Hydantoin Ring This table is interactive. Select a condition to see the primary outcome.

Base Solvent Primary Alkylation Site Rationale
NaH, K₂CO₃ DMF N3 Higher acidity and nucleophilicity of N3 position under standard conditions. researchgate.net
tBuOK, KHMDS THF N1 Specific ion-pairing and solvent effects with potassium bases favor attack at N1. jst.go.jp
Vorbrüggen (conventional) Acetonitrile (B52724) N3 Greater nucleophilicity of N3 (pKa ≈ 9.1) compared to N1. rsc.org

Electrophilic Reactivity at the C5 Position

Direct electrophilic attack on the C5 carbon of the hydantoin ring is not a typical reaction pathway. Instead, the reactivity at this position is governed by the acidity of the C5-hydrogen. In 5-monosubstituted hydantoins, the proton at the C5 position is flanked by a carbonyl group (C4) and the N1 nitrogen, making it acidic enough to be removed by a suitable base.

Deprotonation at C5 generates a carbanion, which is a potent nucleophile. This nucleophilic C5-carbanion can then react with a wide variety of electrophiles, leading to the formation of 5,5-disubstituted hydantoins. This two-step sequence—deprotonation followed by reaction with an electrophile—is the primary mode of derivatization at the C5 position. Common electrophiles used in this context include alkyl halides and other activated species. The synthesis of many 5,5-disubstituted hydantoins, such as the anticonvulsant drug Phenytoin, relies on related principles, often starting from a ketone (an electrophile) in the Bucherer-Bergs reaction. researchgate.netnih.gov

Transformations of the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain at the C5 position provides a versatile handle for further modification through reactions characteristic of primary alkyl halides.

Nucleophilic Substitution Reactions of the Alkyl Chloride

The carbon atom bonded to the chlorine atom in the side chain is electrophilic and is a prime site for nucleophilic substitution reactions (S_N2). gacariyalur.ac.in In this one-step concerted mechanism, a nucleophile attacks the carbon, and the chloride ion is simultaneously displaced as a leaving group. This reaction is highly efficient for primary alkyl chlorides like the one present in 5-(3-chloropropyl)imidazolidine-2,4-dione.

A broad array of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups at the end of the side chain. This pathway is crucial for synthesizing a variety of functionalized hydantoin derivatives. For example, reaction with sodium azide (B81097) produces an azido (B1232118) derivative, while reaction with sodium cyanide introduces a nitrile group, extending the carbon chain.

Table 2: Examples of Nucleophilic Substitution on the 3-Chloropropyl Side Chain This table is interactive. Click on a nucleophile to see the resulting product class.

Nucleophile (Nu⁻) Reagent Example Product Class Resulting Side Chain
Azide (N₃⁻) Sodium Azide (NaN₃) Alkyl Azide - (CH₂)₃ - N₃
Cyanide (CN⁻) Sodium Cyanide (NaCN) Alkyl Nitrile - (CH₂)₃ - CN
Amine (R₂NH) Dimethylamine ((CH₃)₂NH) Tertiary Amine - (CH₂)₃ - N(CH₃)₂
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) Thioether - (CH₂)₃ - SPh
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) Ether - (CH₂)₃ - OCH₃

Elimination Reactions to Form Unsaturated Bonds

In the presence of a strong, non-nucleophilic base, the 3-chloropropyl side chain can undergo an elimination reaction (E2) to form a double bond. msu.eduyoutube.com This reaction typically competes with nucleophilic substitution. To favor elimination, sterically hindered bases such as potassium tert-butoxide (KOtBu) are often employed. lumenlearning.com

The E2 mechanism is a concerted process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine. Simultaneously, the C-Cl bond breaks, and a pi bond forms between the alpha and beta carbons. libretexts.org For the 3-chloropropyl group, proton abstraction from the C2 position of the side chain would result in the formation of a 5-(prop-2-en-1-yl)imidazolidine-2,4-dione derivative. The efficiency of this reaction depends on the stereochemical arrangement of the abstracted proton and the leaving group, which must be in an anti-periplanar conformation. lumenlearning.com

Intramolecular Cyclization Reactions Involving the Chloropropyl Group

The presence of both nucleophilic nitrogen atoms within the hydantoin ring and an electrophilic primary alkyl chloride in the same molecule allows for the potential of intramolecular cyclization. This reaction provides a direct pathway to fused bicyclic systems. The process is typically promoted by a base, which deprotonates one of the nitrogen atoms (N1 or N3) of the imidazolidine-2,4-dione ring, enhancing its nucleophilicity. The resulting internal nucleophile can then attack the terminal carbon of the chloropropyl chain, displacing the chloride ion in an intramolecular nucleophilic substitution reaction.

This cyclization can theoretically lead to two different regioisomeric products, depending on which nitrogen atom participates in the ring formation.

N1-Attack: Nucleophilic attack from the N1 position would result in the formation of a six-membered ring fused to the hydantoin core, yielding a tetrahydropyrido[1,2-c]imidazole derivative.

N3-Attack: Attack from the N3 position would lead to the formation of a seven-membered ring, resulting in a hexahydro-1H-imidazo[1,5-a]azepine derivative.

The regioselectivity of the cyclization is influenced by several factors, including the substitution pattern on the hydantoin nitrogens and the specific reaction conditions, such as the choice of base and solvent. The formation of six-membered rings is often kinetically and thermodynamically favored over seven-membered rings in such cyclizations. Mechanistic studies on related systems suggest that the reaction proceeds via the initial formation of an anion, followed by the ring-closing step. nih.gov

Advanced Derivatization Strategies for Complex Analogues

Beyond simple substitutions at the chloropropyl chain, this compound is a precursor for synthesizing sophisticated molecular architectures with potential applications in medicinal chemistry and materials science. These strategies leverage the reactivity of both the side chain and the hydantoin core to construct spirocyclic, fused polycyclic, and dimeric structures.

Formation of Spiro-Fused Imidazolidine-2,4-dione Systems

Spiro-fused hydantoins are a class of compounds where the C5 carbon of the imidazolidine-2,4-dione ring is a spiro-center, common to both the hydantoin ring and at least one other carbocyclic or heterocyclic ring. The synthesis of these systems typically requires specialized methods, as the direct spirocyclization of the 3-chloropropyl group is not a standard transformation.

A well-established method for creating spiro-hydantoins is the Bucherer–Bergs reaction, which involves the one-pot synthesis from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.comdntb.gov.ua While this compound cannot be directly converted into a spiro compound in a single step, it can be envisioned as a starting point in a multi-step synthetic sequence. For instance, the chloropropyl group could be used to form a new cyclic structure, which is then subsequently modified to generate a spiro-fused hydantoin. An example of this approach could involve:

Using the chloropropyl group to perform an intermolecular or intramolecular alkylation to form a new five- or six-membered ring attached at the C5 position.

Oxidation of this new ring to generate a ketone functionality.

Application of the Bucherer-Bergs reaction conditions to the newly formed ketone to construct a second hydantoin ring at the spiro-center.

This advanced strategy allows for the creation of complex molecules containing two distinct hydantoin moieties fused at a single carbon atom.

Synthesis of Fused Bicyclic and Tricyclic Imidazolidine (B613845) Derivatives

The synthesis of fused bicyclic and tricyclic structures containing a hydantoin core is an area of significant interest. As discussed in Section 3.2.3, a primary route to a fused bicyclic system from this compound is through base-mediated intramolecular cyclization. This transformation directly converts the monofunctionalized hydantoin into a more rigid, bicyclic scaffold.

Broader synthetic methodologies have been developed to access highly substituted and complex fused hydantoins. For example, a method reported by Pan and colleagues involves the dual activation of Boc-protected dipeptides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270). nih.govorganic-chemistry.org This approach facilitates a one-step synthesis of highly substituted chiral hydantoins and has been extended to the preparation of fused bicyclic and tricyclic compounds in good yields. organic-chemistry.org Although this specific method utilizes dipeptide precursors rather than the chloropropyl derivative, it underscores the feasibility and importance of developing synthetic routes to access structurally complex fused imidazolidine systems. nih.govorganic-chemistry.org These rigid structures are valuable in drug discovery for exploring specific conformational spaces.

Construction of Symmetrical Twin-Drug Type Hydantoin Derivatives

Symmetrical "twin-drug" or dimeric compounds, where two pharmacophores are connected by a linker, represent an important strategy in drug design. The electrophilic nature of the chloropropyl group in this compound makes it an ideal substrate for reaction with bifunctional nucleophiles to create symmetrical dimers.

The most common approach involves the reaction of two equivalents of the chloropropyl hydantoin with a symmetrical diamine linker. In this reaction, each amine group acts as a nucleophile, displacing the chloride on a separate hydantoin molecule to form a new carbon-nitrogen bond at each end of the linker. This results in a symmetrical molecule containing two hydantoin units. The choice of the diamine linker (e.g., varying chain lengths or rigidity) allows for precise control over the distance and spatial orientation between the two hydantoin moieties.

The success of this intermolecular dimerization is often dependent on reaction conditions that favor it over the competing intramolecular cyclization. nih.gov Based on Le Chatelier's principle and kinetic considerations, using a higher concentration of the reactants (the hydantoin and the diamine linker) will favor the bimolecular dimerization reaction over the unimolecular cyclization. nih.gov

Below is a table summarizing representative conditions for this type of transformation.

Starting HydantoinDimerizing AgentBase / ConditionsResulting Product Type
This compound1,2-DiaminoethaneK₂CO₃, DMFSymmetrical dimer with ethylene (B1197577) linker
This compoundPiperazine (B1678402)K₂CO₃, DMFSymmetrical dimer with piperazine linker
This compound1,4-DiaminobutaneNaH, AcetonitrileSymmetrical dimer with butylene linker

Stereochemical Considerations in 5 3 Chloropropyl Imidazolidine 2,4 Dione Research

Chirality at the C5 Position of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin (B18101), possesses a key stereocenter at the C5 position when mono-substituted. rsc.orgrsc.org In the case of 5-(3-Chloropropyl)imidazolidine-2,4-dione, the C5 carbon is bonded to a hydrogen atom, the 3-chloropropyl group, and two nitrogen atoms within the heterocyclic ring. This substitution pattern makes the C5 carbon a chiral center, meaning the molecule can exist as a pair of enantiomers.

The presence of this sp3-hybridized stereocenter is a defining feature of 5-monosubstituted hydantoins and is crucial for their interaction with other chiral molecules, which is a fundamental concept in drug development and materials science. rsc.orgcardiff.ac.uk The synthesis of new 5-substituted hydantoin derivatives is an active area of research, often focusing on controlling the stereochemistry at this C5 position. nih.gov Enantioenriched 5-monosubstituted hydantoins can also serve as valuable chiral auxiliaries in various diastereoselective reactions. rsc.orgrsc.org

Mechanisms and Kinetics of Racemization in 5-Substituted Hydantoins

The stereochemical integrity of the C5 position in hydantoins like this compound is not always stable. These compounds are known to undergo racemization, particularly under basic conditions. researchgate.net Understanding the mechanisms and kinetics of this process is essential for controlling the stereochemical outcome of synthetic procedures and for predicting the configurational stability of the final product.

Investigation of Se1 vs. Se2 Mechanisms of Racemization

The racemization of 5-substituted hydantoins in aqueous solution has been a subject of detailed kinetic and mechanistic studies. cardiff.ac.uk Two primary mechanisms have been proposed for the base-catalyzed racemization: the unimolecular electrophilic substitution (Se1) and the bimolecular electrophilic substitution (Se2) mechanisms. researchgate.netresearchgate.net

The Se1 mechanism involves a two-step process. First, a base abstracts the proton from the C5 position, forming a planar, resonance-stabilized carbanion (an enolate intermediate). researchgate.net This intermediate is achiral. In the second step, the carbanion is protonated by a solvent molecule, which can occur from either face of the planar intermediate, leading to the formation of a racemic mixture. cardiff.ac.ukresearchgate.net

The Se2 mechanism involves a single transition state where the base abstracts the C5 proton while a solvent molecule delivers a proton to the opposite face of the C5 carbon. researchgate.net

Kinetic studies, including hydrogen-deuterium (H/D) exchange rates, kinetic isotope effects, and solvent kinetic isotope effects for model compounds like (S)-5-benzylhydantoin, strongly support the Se1 mechanism over the Se2 process. cardiff.ac.uk The comparison of deuteration kinetics with racemization kinetics for certain hydantoins suggests the involvement of a common Se1-type reaction mechanism. researchgate.net

Influence of Substituent Effects on Stereolability

The rate of racemization, or stereolability, of 5-substituted hydantoins is significantly influenced by the nature of the substituent at the C5 position and by modifications to the hydantoin ring itself.

Structural modifications that increase the acidity of the C5 proton will facilitate the formation of the carbanion intermediate, thereby increasing the rate of racemization. For instance, studies on a series of 5-substituted hydantoins have shown that the presence of a protonated amino or an ammonium (B1175870) group in the substituent can lead to increased stereolability. cardiff.ac.uk This effect is attributed to the positive charge intramolecularly facilitating the racemization process. cardiff.ac.uk

Conversely, the electronic properties of the substituent play a role. Electron-withdrawing groups can stabilize the negative charge of the carbanion intermediate, thus accelerating racemization, while electron-donating groups may have the opposite effect. For this compound, the chloropropyl group's inductive effect would influence the acidity of the C5 proton and thus its rate of racemization.

Solvent effects also play a critical role. The addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate (B84403) buffers has been shown to markedly increase the racemization rate for various 5-benzylhydantoins. cardiff.ac.uk In contrast, co-solvents like 2-propanol and dioxane can decrease the rate for neutral hydantoins. cardiff.ac.uk

Compound StudiedConditionsObservationReference
(S)-5-benzylhydantoinAqueous SolutionRacemization kinetics favor Se1 mechanism cardiff.ac.uk
Hydantoins with protonated amino groupsAqueous SolutionIncreased stereolability due to intramolecular facilitation cardiff.ac.uk
5-benzylhydantoinsPhosphate buffer with DMSOMarked increase in racemization rate cardiff.ac.uk
5-benzylhydantoinsPhosphate buffer with 2-propanol/dioxaneRate-decreasing effect on neutral hydantoins cardiff.ac.uk

Diastereoselectivity and Enantioselectivity in Synthesis

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of 5-substituted hydantoins is a significant goal. Several asymmetric strategies have been developed to produce these molecules in enantioenriched forms.

One effective method is the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the C5 position. rsc.orgrsc.org This approach has been successfully implemented using various transition metal catalysts (such as Co, Pd, Rh, and Ir) in combination with chiral ligands, achieving high yields and enantiomeric excesses (ee). rsc.orgrsc.org

Another strategy involves the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas. rsc.orgrsc.org This single-step method can produce 5-monosubstituted hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). rsc.orgrsc.org Mechanistic studies suggest that the enantioselectivity arises from the face-selective protonation of a transient enol-type intermediate. rsc.orgrsc.org

Furthermore, organocatalytic Michael reactions have been developed for the enantioselective synthesis of 5,5-disubstituted hydantoins, which can yield products with enantioselectivities often exceeding 95% ee. nih.gov For 5-monosubstituted hydantoins, methods that proceed without racemization are highly valuable. For example, the use of triphosgene (B27547) for the cyclization of optically pure α-amino amides has been shown to produce enantiomerically pure hydantoins, avoiding the epimerization that can occur with other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org Diastereoselective syntheses have also been reported, such as the 1,3-dipolar cycloaddition reactions of methylenecyclobutane (B73084) systems, which can achieve moderate selectivity. nih.gov

Synthesis MethodKey FeaturesAchieved SelectivityReference
Asymmetric HydrogenationUses prochiral 5-alkene hydantoins and chiral metal catalysts (Ir, Rh, Pd)Up to 99% yield; up to 98% ee rsc.orgrsc.org
Chiral Acid-Catalyzed CondensationCondensation of glyoxals and ureas with a chiral phosphoric acidUp to 99% yield; up to 98:2 e.r. rsc.orgrsc.org
Triphosgene CyclizationCyclization of enantiomerically pure α-amino amides>96% ee maintained organic-chemistry.org
Tf2O-mediated CyclizationActivation of Boc-protected dipeptidesProducts formed as single diastereomers without racemization organic-chemistry.org

Configurational Stability and Epimerization Processes

The configurational stability of this compound is a measure of its resistance to racemization or epimerization under various conditions. As discussed, 5-substituted hydantoins are prone to losing their stereochemical integrity, especially in basic media, through the formation of a planar enolate intermediate. researchgate.net

The process of epimerization, the change in configuration at a single stereocenter, is essentially the same as racemization for a molecule with only one chiral center. The rate of this process is dictated by the kinetics of C5 proton abstraction. researchgate.net

Studies on various hydantoin derivatives have quantified this stability. For example, the racemization of some hydantoin agonists was followed using chiral HPLC, and the kinetic parameters, including the rate constant and half-life, were calculated based on a first-order reaction model. researchgate.net The fastest rates of racemization were consistently observed under basic conditions. researchgate.net

The choice of reagents during synthesis is critical to prevent unwanted epimerization. A method for synthesizing enantiomerically pure hydantoins from optically pure α-amino amides highlighted that using 1,1'-carbonyldiimidazole (CDI) led to complete racemization. organic-chemistry.org In contrast, employing triphosgene under optimized conditions preserved the stereochemical integrity, yielding hydantoins with high enantiomeric excess (>96%). organic-chemistry.org This is because the proposed imidazole (B134444) carbamate (B1207046) intermediate formed with CDI facilitates racemization, an issue avoided with triphosgene. organic-chemistry.org Similarly, a method involving the dual activation of Boc-protected dipeptides using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270) allows for the synthesis of highly substituted chiral hydantoins without racemization. organic-chemistry.org

The inherent tendency of the C5 proton to exchange can also be exploited. In biocatalytic processes for producing optically pure amino acids, the conversion of a racemic D,L-5-monosubstituted hydantoin often relies on the enzymatic hydrolysis of one enantiomer, coupled with the racemization of the remaining, unreacted enantiomer. nih.govnih.gov This racemization can occur spontaneously under the reaction conditions or be facilitated by a separate enzyme, a hydantoin racemase. nih.gov

Computational and Theoretical Investigations of 5 3 Chloropropyl Imidazolidine 2,4 Dione

Molecular Modeling and Conformational Analysis

No literature is available that specifically details the molecular modeling and conformational analysis of 5-(3-Chloropropyl)imidazolidine-2,4-dione. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and identify its most stable conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published quantum chemical calculations, such as Density Functional Theory (DFT) studies, that describe the electronic structure and predict the reactivity of this compound. These calculations would provide insights into the molecule's orbital energies, charge distribution, and potential for chemical reactions.

Reaction Mechanism Studies Using Computational Chemistry

No computational studies on the reaction mechanisms involving this compound have been found in the surveyed literature. Research in this area would typically employ computational chemistry to elucidate the pathways and transition states of reactions involving this compound.

Theoretical Prediction of Spectroscopic Parameters

There is no available research that provides theoretically predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. These predictions are often made using quantum chemical calculations and are valuable for interpreting experimental spectra.

Studies on Tautomerism and Isomerism

Specific studies on the tautomerism and isomerism of this compound have not been reported in the scientific literature. Such investigations would explore the different tautomeric forms and isomers the molecule could adopt and their relative stabilities.

Dissociation Constant (pKa) Predictions and Experimental Correlation

No literature was found that details the theoretical prediction of the dissociation constant (pKa) for this compound or provides a correlation with experimental values. These studies are important for understanding the compound's acidic or basic properties.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 5-(3-Chloropropyl)imidazolidine-2,4-dione, ¹H NMR and ¹³C NMR would be the fundamental techniques employed.

A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, one would anticipate distinct signals for the protons on the imidazolidine (B613845) ring and the chloropropyl side chain. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide detailed structural information.

Expected ¹H NMR Spectral Data (Predicted):

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
NH (ring)Broad singlets-
NH (ring)Broad singlets-
CH (at C5)Triplet or Multiplett or m
CH ₂ (adjacent to C5)Multipletm
CH ₂ (middle of chain)Multipletm
CH ₂ (adjacent to Cl)Triplett

Note: This is a predicted table. Actual experimental values are not available.

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons, the carbons of the imidazolidine ring, and the carbons of the chloropropyl side chain would be characteristic.

Expected ¹³C NMR Spectral Data (Predicted):

Carbon Assignment Expected Chemical Shift (ppm)
C =O (C2)~170-180
C =O (C4)~155-165
C 5 (ring)~55-65
C H₂ (adjacent to C5)~30-40
C H₂ (middle of chain)~25-35
C H₂ (adjacent to Cl)~40-50

Note: This is a predicted table. Actual experimental values are not available.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments establish correlations between protons and carbons, confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (176.60 g/mol , with the chlorine isotope pattern). Additionally, characteristic fragment ions resulting from the loss of the chlorine atom, cleavage of the propyl side chain, and fragmentation of the imidazolidine-2,4-dione ring would be observed.

Expected EI-MS Fragmentation Data (Predicted):

m/z Possible Fragment
176/178[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
141[M - Cl]⁺
100[M - C₃H₆Cl]⁺ (Loss of chloropropyl side chain)

Note: This is a predicted table. Actual experimental values are not available.

ESI-MS is a softer ionization technique that typically results in less fragmentation than EI-MS. The primary ion observed would likely be the protonated molecule, [M+H]⁺ (m/z 177/179), or adducts with solvent ions (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of a compound.

For this compound, with a molecular formula of C₆H₉ClN₂O₂, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million or ppm range) providing strong evidence for the compound's identity. The presence of the chlorine atom is particularly significant in mass spectrometry, as it results in a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), which would be readily observable in the mass spectrum.

While specific HRMS data for this compound is not publicly documented, the expected monoisotopic mass would be a key identifier. For a related compound, 5-(4-chlorophenyl)imidazolidine-2,4-dione (B3054836) (C₉H₇ClN₂O₂), the exact mass is reported as 210.0196052 Da, showcasing the level of precision offered by this technique. nih.gov

Table 1: Illustrative HRMS Data for a Related Imidazolidine-2,4-dione Derivative

Compound NameMolecular FormulaTheoretical Exact Mass (Da)Observed Exact Mass (Da)
5-(4-Chlorophenyl)imidazolidine-2,4-dioneC₉H₇ClN₂O₂210.0196052210.0196052

Data presented for illustrative purposes for a related compound due to the absence of specific public data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would be expected to show several key absorption bands. The imidazolidine-2,4-dione ring contains two amide groups, which would give rise to characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The two carbonyl (C=O) groups of the dione (B5365651) structure would produce strong absorption bands in the range of 1700-1780 cm⁻¹. The C-N stretching vibrations would also be present, usually between 1000 and 1350 cm⁻¹. Furthermore, the presence of the chloropropyl side chain would be indicated by C-H stretching vibrations of the alkyl chain (around 2850-3000 cm⁻¹) and a C-Cl stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).

As an illustrative example, the FTIR spectrum of the related compound 5,5-Diphenylimidazolidine-2,4-dione shows characteristic peaks at 3260 and 3200 cm⁻¹ (N-H stretching), and 1770, 1745, and 1722 cm⁻¹ (C=O stretching). bepls.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C=O Stretch (Dione)1700 - 1780
C-H Stretch (Alkyl)2850 - 3000
C-N Stretch1000 - 1350
C-Cl Stretch< 800

Data is based on typical functional group absorption ranges and is for illustrative purposes.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Different chromatographic methods are employed based on the properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time with that of a reference standard, the compound can be identified. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

For imidazolidine-2,4-dione derivatives, reverse-phase HPLC methods are commonly used. For instance, a method for the analysis of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar approach would be suitable for this compound.

Table 3: Illustrative HPLC Parameters for a Related Compound

ParameterCondition
Compound3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
DetectionUV

Data presented for illustrative purposes for a related compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For less volatile compounds like imidazolidine-2,4-dione derivatives, derivatization may be necessary to increase their volatility.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size in solution. It is most commonly used for determining the molecular weight distribution of polymers. While not a primary technique for the analysis of small molecules like this compound, it could be employed in specific contexts, such as analyzing potential oligomeric impurities or in the study of polymers derived from this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and stereochemistry.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound would be required. While no crystal structure for this specific compound is publicly available, the crystal structures of numerous other imidazolidine-2,4-dione derivatives have been reported. For example, the crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione reveals an almost planar conformation of the imidazolidine ring. nih.gov Similarly, the crystal structure of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione has been determined, providing detailed information on its molecular geometry and intermolecular interactions. nih.gov These studies provide a framework for what could be expected from a crystallographic analysis of this compound.

Applications of 5 3 Chloropropyl Imidazolidine 2,4 Dione As a Versatile Synthetic Intermediate and Scaffold

Role in the Synthesis of Functionalized Amino Acid Analogues

The hydantoin (B18101) moiety has long been utilized as a precursor for the synthesis of α-amino acids. The Bucherer-Bergs reaction, a classic method for preparing hydantoins from carbonyl compounds, can be reversed under hydrolytic conditions to yield amino acids. nih.gov This fundamental reactivity extends to substituted hydantoins like 5-(3-chloropropyl)imidazolidine-2,4-dione, positioning it as a potential starting material for the synthesis of non-proteinogenic amino acid analogues.

The 3-chloropropyl substituent at the C5 position of the hydantoin ring offers a reactive handle for various chemical transformations. For instance, nucleophilic substitution of the chloride can introduce a wide array of functional groups. Subsequent hydrolysis of the hydantoin ring would then yield α-amino acids with novel side chains. This strategy allows for the creation of amino acid analogues that are not found in nature, which are valuable tools in peptide and protein engineering, as well as in the development of new therapeutic agents. The synthesis of hydantoins from various α-amino acids is a well-established process, often involving reactions with potassium cyanate (B1221674) or isocyanates, which can be adapted to produce a diverse library of hydantoin derivatives. researchgate.netmdpi.com

Precursor for Diverse Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a hydantoin ring, makes it an excellent precursor for the synthesis of various other heterocyclic compounds. The chloropropyl chain can participate in intramolecular cyclization reactions, while the hydantoin ring can be modified or used as a scaffold to build more complex structures.

Synthesis of Pyrrolidine-2,4-dione Systems

A key application of this compound is its potential for intramolecular cyclization to form spiro-pyrrolidine-hydantoin systems. Under basic conditions, the nitrogen atom at the N1 position of the hydantoin ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl side chain. This intramolecular alkylation would result in the formation of a new five-membered pyrrolidine (B122466) ring fused in a spirocyclic fashion to the hydantoin core.

This type of intramolecular cyclization is a powerful strategy for the construction of complex, three-dimensional molecules from linear precursors. The resulting spiro-pyrrolidine-hydantoins are a class of compounds that have garnered interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. The synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been described, highlighting the utility of such scaffolds in creating druglike molecules. mdpi.com

Building Block for Oxazolidine (B1195125) and Thiazolidine (B150603) Derivatives

The reactive chloropropyl side chain of this compound can also be exploited to construct other heterocyclic rings, such as oxazolidine and thiazolidine derivatives. This can be achieved through intermolecular reactions with appropriate bifunctional nucleophiles.

For the synthesis of oxazolidine derivatives, reaction with an amino alcohol could proceed via initial nucleophilic attack of the amino group on the chloropropyl chain, followed by an intramolecular cyclization involving the hydroxyl group. Similarly, reaction with an aminothiol (B82208) would lead to the formation of thiazolidine derivatives. These reactions would result in the hydantoin moiety being appended to a newly formed five-membered heterocycle, creating novel molecular architectures. The synthesis of various thiazolidine-2,4-dione derivatives has been reported, demonstrating their significance as antimicrobial and anticancer agents. nih.gov

Integration into Complex Molecular Architectures for Chemical Library Synthesis

The concept of using a central scaffold to generate a large number of related compounds, known as a chemical library, is a cornerstone of modern drug discovery. umb.edu this compound is well-suited for this purpose due to its multiple points of diversification.

The hydantoin ring itself offers at least two sites for modification (N1 and N3), while the chloropropyl side chain provides a third. For example, the N1 and N3 positions can be alkylated or acylated, and the chloro group can be displaced by a variety of nucleophiles. This allows for the systematic and parallel synthesis of a large library of analogues from a single, readily accessible starting material. Such libraries of compounds can then be screened for biological activity against a wide range of therapeutic targets. The synthesis of a 144-compound library of spiro-fused hydantoins demonstrates the feasibility of using such scaffolds in combinatorial chemistry. mdpi.com

Development of Molecular Probes for Chemical Biology (Focus on structural diversity and synthetic utility)

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes in living systems. nih.gov The structural features of this compound make it a potentially useful scaffold for the development of such probes.

The synthetic versatility of this compound allows for the attachment of various functional groups necessary for a molecular probe, such as a fluorophore for imaging, a reactive group for covalent labeling of target proteins, and a targeting moiety to direct the probe to a specific cellular location or protein. The chloropropyl chain provides a convenient attachment point for these functionalities. The ability to generate structural diversity around the hydantoin core allows for the fine-tuning of the probe's properties, such as its solubility, cell permeability, and binding affinity for its target. The development of functional fluorophores from versatile scaffolds is a key strategy in creating tools for cellular imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Chloropropyl)imidazolidine-2,4-dione, and how can purity be validated experimentally?

  • Synthetic Routes :

  • Nucleophilic substitution reactions are often employed, where a chloropropyl group is introduced to the imidazolidine-2,4-dione core. For example, analogous synthesis methods involve coupling agents like POCl₃ under reflux conditions, as seen in thiadiazole derivatives .
  • Stepwise protocols may include protection/deprotection of functional groups to avoid side reactions.
    • Purity Validation :
  • Use HPLC with UV detection (λ = 210–280 nm) and a C18 column to assess purity. Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks for chloropropyl protons at δ 3.5–4.0 ppm and carbonyl groups at δ 170–180 ppm) .
  • Elemental analysis (C, H, N) should match theoretical values within ±0.3%.

Q. How can researchers characterize the reactivity of the chloropropyl group in this compound under varying pH conditions?

  • Methodology :

  • Perform kinetic studies in buffered solutions (pH 2–12) at controlled temperatures (25–60°C). Monitor hydrolysis via UV-Vis spectroscopy or LC-MS for degradation products.
  • Use pseudo-first-order kinetics to determine rate constants. Compare with structurally similar compounds (e.g., 2-(chloromethyl)thiazolo derivatives) to assess electronic/steric effects .
    • Key Considerations :
  • Chlorine’s leaving-group ability is pH-dependent; nucleophilic substitution dominates in alkaline conditions, while acid-catalyzed pathways may occur in acidic media .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Experimental Design :

  • Apply a 2³ factorial design to test variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example:
FactorLow Level (-1)High Level (+1)
X₁60°C80°C
X₂DMFTHF
X₃5 mol%15 mol%
  • Response variables: Yield (%) and purity (%) .
    • Data Analysis :
  • Use ANOVA to identify significant factors. Interaction plots can reveal synergistic effects (e.g., high temperature + polar solvents may accelerate undesired side reactions).

Q. How should researchers address contradictory data in studies of this compound’s biological activity?

  • Contradiction Analysis Framework :

Reproducibility Checks : Ensure consistent biological assay conditions (e.g., cell line passage number, serum concentration) .

Meta-Analysis : Compare results across studies using statistical tools (e.g., Cohen’s d for effect size). For example, inconsistent IC₅₀ values in enzyme inhibition assays may stem from variations in assay buffer composition .

Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate binding modes. Discrepancies may arise from conformational flexibility of the chloropropyl chain .

Q. What computational methods predict novel reactions involving this compound?

  • Approach :

  • Use density functional theory (DFT) to model transition states and reaction pathways (e.g., B3LYP/6-31G* level). Software like Gaussian or ORCA can calculate activation energies for chloropropyl substitution .
  • Machine learning models (e.g., graph neural networks) trained on PubChem reaction datasets may predict regioselectivity in cross-coupling reactions .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

  • Methodological Strategy :

  • Screen solid acid catalysts (e.g., zeolites, sulfated zirconia) for cyclization steps. Compare turnover frequencies (TOF) and recyclability (≥5 cycles without activity loss).
  • Green metrics: Calculate E-factor (kg waste/kg product) and atom economy. For example, replacing homogeneous HCl with recyclable Amberlyst-15 reduces E-factor by ~40% .

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